Bienvenue dans la boutique en ligne BenchChem!

Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate

Pharmaceutical impurity analysis Method validation (AMV) Quality control

Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate (CAS 1186223-50-6) is a fluorinated sulfonamide ester primarily recognized in pharmaceutical chemistry as Vemurafenib Impurity 7, a critical reference standard for analytical testing during drug development and manufacturing. Structurally, it serves as a versatile synthetic intermediate, with its free acid form (CAS 1103234-56-5) acting as a dedicated precursor in the FDA-approved Vemurafenib synthetic route and independently as a ligand scaffold for organometallic chemotherapeutics.

Molecular Formula C11H13F2NO4S
Molecular Weight 293.29 g/mol
CAS No. 1186223-50-6
Cat. No. B3218010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-difluoro-3-(propylsulfonamido)benzoate
CAS1186223-50-6
Molecular FormulaC11H13F2NO4S
Molecular Weight293.29 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)OC)F
InChIInChI=1S/C11H13F2NO4S/c1-3-6-19(16,17)14-8-5-4-7(12)9(10(8)13)11(15)18-2/h4-5,14H,3,6H2,1-2H3
InChIKeyFPSYRSLLOIFLKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Methyl 2,6-Difluoro-3-(Propylsulfonamido)Benzoate (CAS 1186223-50-6): Key Regulatory and Structural Primer for Scientific Selection


Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate (CAS 1186223-50-6) is a fluorinated sulfonamide ester primarily recognized in pharmaceutical chemistry as Vemurafenib Impurity 7, a critical reference standard for analytical testing during drug development and manufacturing [1]. Structurally, it serves as a versatile synthetic intermediate, with its free acid form (CAS 1103234-56-5) acting as a dedicated precursor in the FDA-approved Vemurafenib synthetic route and independently as a ligand scaffold for organometallic chemotherapeutics [2].

Why Generic Methyl Sulfonamide Benzoates Cannot Replace CAS 1186223-50-6 in Regulated Vemurafenib Analysis and Targeted Synthetic Applications


Generic sulfonamide benzoate analogs lack the precise 2,6-difluoro substitution pattern and methyl ester protection required for chromatographic co-elution with proprietary active pharmaceutical ingredient (API) impurities. Regulatory guidance (ICH Q3A) mandates comprehensive characterization data compliant with pharmacopeial standards for impurity reference materials; the commercial availability of CAS 1186223-50-6 with validated Certificate of Analysis (CoA), NMR, and HPLC purity profiling directly addresses QC batch release and stability study requirements that generic research-grade chemicals fail to satisfy [1]. Furthermore, the free acid analog (CAS 1103234-56-5), while synthetically accessible, cannot substitute the methyl ester for analytical method development without introducing retention time shifts during HPLC analysis [2].

Quantitative Differentiation Evidence: Procuring CAS 1186223-50-6 for Analytical and Ligand-Design Workflows


Regulatory Identity: Quantified Purity Specifications for Vemurafenib Impurity 7 Reference Standard Procurement

Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate is commercially supplied as Vemurafenib Impurity 7 with detailed characterization data compliant with ANDA regulatory guidelines, enabling direct pharmacopeial traceability that general methyl sulfonamido benzoates cannot provide [1]. In comparison, generic catalog compounds (e.g., from Leyan catalog #2206458) are supplied at 97% purity without impurity profiling or regulatory documentation, failing to meet ICH Q2(R1) validation requirements for limit tests .

Pharmaceutical impurity analysis Method validation (AMV) Quality control

Physicochemical Identity Verification: Computed LogP and Rotatable Bond Profile Distinguish Methyl Ester from Free Acid

The methyl ester target (CAS 1186223-50-6) exhibits a computed XLogP3 of 1.8 and 6 rotatable bonds, whereas the free acid analog (CAS 1103234-56-5, used as an alternative intermediate) shows a calculated LogP of 2.97 and only 4 rotatable bonds [1][2]. This polarity shift impacts reverse-phase HPLC retention; substitution of the free acid for the methyl ester in validated impurity methods will systematically alter k' values, compromising peak resolution and system suitability parameters.

Physicochemical profiling Chromatographic retention prediction Synthetic intermediate selection

Organometallic Scaffold Potential: Cytostatic Activity of Tin(IV) Complexes Derived from the Free Acid Ligand

While direct biological data for the methyl ester target (CAS 1186223-50-6) are absent from the primary literature, organotin(IV) complexes prepared from the hydrolyzed free acid ligand (complex 4: [n-Bu3SnC10H10F2NO4S]) demonstrated broad-spectrum in vitro antifungal activity against five plant pathogenic fungi via mycelial growth inhibition, alongside IC50 values of 0.53 μM (HeLa) and 1.68 μM (HepG-2) [1]. This contrasts with the structurally distinct benzyl ester analog (CAS 918523-45-2), for which no biological activity data have been reported. The methyl ester serves as a stable, protected precursor that can be selectively deprotected to access the bioactive free acid for further derivatization.

Organometallic drug design Cytostatic screening Supramolecular chemistry

Procurement-Driven Application Scenarios for Methyl 2,6-Difluoro-3-(Propylsulfonamido)Benzoate (CAS 1186223-50-6)


Vemurafenib ANDA/NDA Impurity Method Development and QC Batch Release

Analytical laboratories supporting Abbreviated New Drug Application (ANDA) or commercial production of Vemurafenib require CAS 1186223-50-6 as a characterized impurity reference standard for HPLC method validation (AMV), system suitability testing, and stability-indicating assays. The regulatory-compliant characterization package directly supports ICH Q3A/Q3B impurity threshold assessments [1].

Synthesis of Organotin(IV) Anticancer Complexes via Selective Ester Hydrolysis

Medicinal chemistry groups developing organometallic cytostatic agents can procure the methyl ester for its superior storage stability. Controlled base hydrolysis quantitatively yields the free acid ligand, which reacts with R3SnCl or R2SnO precursors to furnish tri- or diorganotin(IV) complexes. The resulting n-Bu3Sn derivative (complex 4) has demonstrated broad antifungal activity and sub-micromolar cytostatic potency against HeLa cells (IC50 = 0.53 μM) [1].

Reference Standard for HPLC Retention Time Marker in Forced Degradation Studies

Process chemistry teams studying Vemurafenib forced degradation pathways can use CAS 1186223-50-6 as a characterized retention time marker. Its distinct chromatographic profile under reverse-phase conditions (predicted XLogP3 = 1.8) distinguishes it from other sulfonamide-related impurities, ensuring accurate peak identification in stability-indicating HPLC methods [1].

Quote Request

Request a Quote for Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.